molecular formula C21H21NO5 B13462823 1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B13462823
M. Wt: 367.4 g/mol
InChI Key: AWCMBJJPVSUPSS-BFUOFWGJSA-N
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Description

1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorenylmethyl group attached to a pyrrolidine ring, which is further substituted with hydroxyl and carboxylate groups. It is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced via a nucleophilic substitution reaction using (9H-fluoren-9-yl)methyl chloride as the reagent.

    Hydroxylation and Carboxylation: The hydroxyl and carboxylate groups are introduced through selective oxidation and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate groups can be reduced to form alcohols.

    Substitution: The fluorenylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-((9H-Fluoren-9-yl)methoxy)carbonyl-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S,4S)-1-((9H-Fluoren-9-yl)methoxy)carbonyl-4-fluoropyrrolidine-2-carboxylic acid
  • (2S,3S)-1-((9H-Fluoren-9-yl)methoxy)carbonyl-3-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

1-(9H-fluoren-9-yl)methyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19-/m1/s1

InChI Key

AWCMBJJPVSUPSS-BFUOFWGJSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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